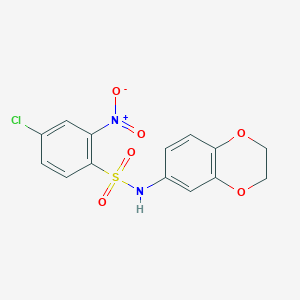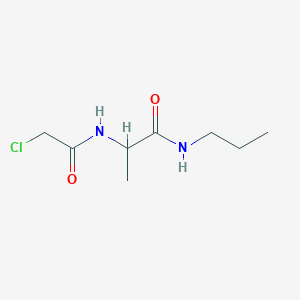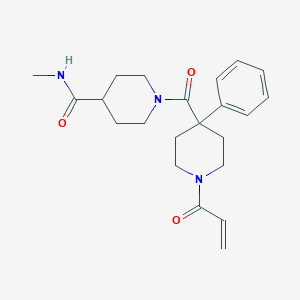![molecular formula C18H11NO6 B2553252 7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one CAS No. 1326806-77-2](/img/structure/B2553252.png)
7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1,3-benzodioxol-5-ylcarbonyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one, also known as 7-(1,3-benzodioxol-5-ylcarbonyl)-[1,3]dioxolo[4,5-g]quinolin-8-one, is an organic compound with a unique structure and a variety of applications. It is a cyclic compound composed of two fused carbocyclic rings, and is derived from quinoline, an aromatic heterocyclic compound. The compound has been widely studied in recent years due to its potential applications in drug discovery, biotechnology, and other areas of scientific research.
Scientific Research Applications
Conformational Analysis :
- Cuervo et al. (2009) studied the conformational and configurational disorder in related compounds, revealing insights into hydrogen-bonded chains and pi-stacked hydrogen-bonded chains, which are crucial for understanding molecular interactions and stability (Cuervo, Abonía, Cobo, & Glidewell, 2009).
Synthetic Methods :
- Wu Xiao-xi (2015) demonstrated the solvent-free synthesis of similar compounds using a one-pot method. This approach emphasizes the importance of environmentally friendly and efficient synthetic routes (Wu Xiao-xi, 2015).
- Bhardwaj, Singh, & Singh (2019) described an eco-compatible sonochemical synthesis using green TiO2, highlighting a move towards more sustainable chemical processes (Bhardwaj, Singh, & Singh, 2019).
Potential Applications in Drug Discovery :
- Yang et al. (2021) synthesized 4-aminoquinolines bearing a 1,3-benzodioxole moiety and evaluated them as potential antifungal agents, demonstrating the compound's utility in developing new pharmaceuticals (Yang, Li, Xie, et al., 2021).
- Jin et al. (2020) designed quinoline and quinolinium iodide salt derivatives, assessing their potential as anticancer and antibacterial agents, signifying the compound's role in medicinal chemistry (Jin, Xiao, Li, et al., 2020).
Advanced Imaging Techniques :
- Gao, Wang, & Zheng (2018) synthesized carbon-11-labeled CK1 inhibitors as potential PET radiotracers for imaging Alzheimer's disease, showcasing the application in advanced diagnostic imaging (Gao, Wang, & Zheng, 2018).
Mechanism of Action
Properties
IUPAC Name |
7-(1,3-benzodioxole-5-carbonyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO6/c20-17(9-1-2-13-14(3-9)23-7-22-13)11-6-19-12-5-16-15(24-8-25-16)4-10(12)18(11)21/h1-6H,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDXKOUVXIZOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CNC4=CC5=C(C=C4C3=O)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[6-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]hexyl]acetamide](/img/structure/B2553170.png)
![3-[2-(2-Methoxyphenyl)-5-methylpiperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2553171.png)


![6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2553176.png)




![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2553184.png)


![7-(3-methoxyphenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2553188.png)
